Tetrabromodiphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabromodiphosphane is a chemical compound that consists of phosphorus and bromine atoms. It is known for its unique properties and potential applications in various fields of science and industry. This compound is of particular interest due to its reactivity and the ability to form stable complexes with other elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabromodiphosphane can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the direct bromination of diphosphane, where diphosphane is treated with bromine gas under specific conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabromodiphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where bromine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield phosphorus oxybromides, while reduction may produce phosphine derivatives. Substitution reactions can result in a variety of organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Tetrabromodiphosphane has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tetrabromodiphosphane involves its ability to interact with various molecular targets. It can form stable complexes with metals and other elements, which can influence its reactivity and properties. The pathways involved in its action include coordination chemistry and redox reactions, which play a crucial role in its applications and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to tetrabromodiphosphane include:
Tetrabromobisphenol A: A brominated flame retardant with similar bromine content.
Phosphorus tribromide: A brominated phosphorus compound with different reactivity.
Diphosphane derivatives: Compounds with similar phosphorus-phosphorus bonds but different substituents.
Uniqueness
This compound is unique due to its specific combination of phosphorus and bromine atoms, which gives it distinct reactivity and properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
24856-99-3 |
---|---|
Molekularformel |
Br4P2 |
Molekulargewicht |
381.56 g/mol |
IUPAC-Name |
dibromo(dibromophosphanyl)phosphane |
InChI |
InChI=1S/Br4P2/c1-5(2)6(3)4 |
InChI-Schlüssel |
IEXOECMGRMVDLG-UHFFFAOYSA-N |
Kanonische SMILES |
P(P(Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.